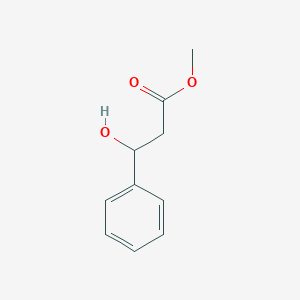

Methyl 3-hydroxy-3-phenylpropanoate

Overview

Description

Methyl 3-hydroxy-3-phenylpropanoate is a chemical compound that is an important intermediate in organic synthesis. It is related to various compounds that have been synthesized and studied for their chemical properties and potential applications in creating complex molecular structures.

Synthesis Analysis

The synthesis of related beta-hydroxy esters has been demonstrated through the Reformatsky reaction, where 2-phenylpropanal reacts with methyl alpha-bromopropionate to yield diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. These compounds were further reduced and modified to study their configurations . Additionally, methyl 3-hydroxypropanoate itself has been synthesized using a catalytic process involving epoxy ethane, with the aim of producing propane-1,3-diol, showcasing its utility as an intermediate .

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 3-hydroxy-3-phenylpropanoate has been elucidated through various methods. For instance, the crystal structure of (S)-methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate was determined, revealing intermolecular hydrogen bonds that form extended chains . Similarly, the structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate was analyzed, showing a trans conformation between the phenyl group and the hydroxy group, as well as weak intermolecular hydrogen bonds .

Chemical Reactions Analysis

The compound has been involved in reactions that lead to the formation of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, which were synthesized using related reagents . Furthermore, methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with a similar structure, has been used to synthesize fused pyranones, demonstrating the versatility of these types of molecules in creating diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-hydroxy-3-phenylpropanoate and its analogs are inferred from their reactivity and molecular structures. The presence of hydrogen bonds, as seen in the crystal structures, suggests that these compounds may have higher melting points and boiling points due to stronger intermolecular forces . The stereochemistry of these compounds is also crucial, as it can influence their reactivity and the outcome of chemical reactions .

Scientific Research Applications

Enzymatic Hydrolysis and Ultrasound Applications

Methyl 3-hydroxy-3-phenylpropanoate has been studied in the context of enzymatic hydrolysis. For instance, Ribeiro et al. (2001) explored the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and enzymes like PCL, PLE, and CRL. The application of ultrasound led to a decrease in reaction time without significantly changing the yield or enantiomeric excess of the reaction products, suggesting a potential method to enhance efficiency in chemical processes involving this compound (Ribeiro et al., 2001).

Chemoenzymatic Synthesis

Methyl 3-hydroxy-3-phenylpropanoate is also significant in the chemoenzymatic synthesis of complex molecules. Hamamoto et al. (2000) discussed the reduction of methyl 3-chloro-2-oxo-3-phenylpropanoate to form compounds that are analogues of the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), demonstrating its utility in creating structurally complex and pharmacologically significant compounds (Hamamoto et al., 2000).

Chiral Resolution and Absolute Configuration

Another aspect is the compound's role in chiral resolution and determination of absolute configuration. Drewes et al. (1992) utilized (−)(R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol to resolve racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid. This led to the conversion of the laevorotatory enantiomer into methyl 3-hydroxy-2-methyl-3-phenylpropanoate, which played a crucial role in establishing the absolute configuration of specific isomers (Drewes et al., 1992).

Chemo-Enzymatic Route for Chiral Acid Preparation

Zhao et al. (2014) reported on the chemical synthesis of racemic substrate ethyl 3-hydroxy-3-phenylpropanoate and its enzymatic preparation of the S-isomer using Porcine pancreas lipase as a biocatalyst. This research showcases the potential of methyl 3-hydroxy-3-phenylpropanoate in the preparation of optically pure compounds, which are crucial in pharmaceutical applications (Zhao et al., 2014).

Safety and Hazards

“Methyl 3-hydroxy-3-phenylpropanoate” may cause eye, skin, and respiratory tract irritation . It is recommended to use proper personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental contact or ingestion, immediate medical attention should be sought .

Mechanism of Action

Target of Action

Methyl 3-hydroxy-3-phenylpropanoate is a type of β-hydroxy acid . β-Hydroxy acids are known to be crucial intermediates in organic synthesis and are present in lipids, such as those that contain depsipeptides . These are among the oleophilic elements of lipopolysaccharides within cells .

Mode of Action

It’s known that β-hydroxy acids, like methyl 3-hydroxy-3-phenylpropanoate, play a significant role in the structure of biologically active depsipeptides . These depsipeptides are isolated from organisms (mostly marine) and possess β-hydroxy acids .

Biochemical Pathways

Β-hydroxy acids, which include methyl 3-hydroxy-3-phenylpropanoate, are known to be involved in the synthesis of a variety of biologically active depsipeptides . These depsipeptides have been found to exhibit various biological activities, including cytotoxic anti-meiotic activity .

Result of Action

It’s known that β-hydroxy acids, like methyl 3-hydroxy-3-phenylpropanoate, are involved in the structure of biologically active depsipeptides . These depsipeptides have been found to exhibit various biological activities, including cytotoxic anti-meiotic activity .

properties

IUPAC Name |

methyl 3-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHHCQFCDCJKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324437 | |

| Record name | Methyl 3-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7497-61-2 | |

| Record name | NSC406731 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propan-1-one](/img/structure/B3031767.png)

![1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3031776.png)

![1-[2-(Methylthio)-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3031777.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B3031778.png)